3,4,6,7-Tetrahydro-pyrano[3,4-d]imidazole hydrochloride
Description
Properties
IUPAC Name |
3,4,6,7-tetrahydropyrano[3,4-d]imidazole;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O.ClH/c1-2-9-3-6-5(1)7-4-8-6;/h4H,1-3H2,(H,7,8);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJWIHVNPVFVBCR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC2=C1N=CN2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Material Preparation
The precursor O-tosyl oxime (3a ) is derived from dihydro-2H-pyran-4(3H)-one via oximation and subsequent tosylation. Commercial availability of the starting ketone ensures scalability.
Reaction Conditions
A representative procedure involves:
-
Reagents : O-tosyl oxime (3a , 230.0 g, 0.85 mol), potassium tert-butoxide (110.0 g, 0.98 mol), methanol (1.2 L), and HCl (160 mL).
-
Procedure : The oxime is added to a methanolic solution of potassium tert-butoxide at 10°C, stirred for 3 h, and quenched with HCl. Evaporation and trituration with acetone yield the α-amino ketone hydrochloride (4a ) as a beige powder.
Table 1: Neber Rearrangement Optimization
| Parameter | Condition | Yield (%) |
|---|---|---|
| Solvent | Methanol | 78.1 |
| Base | Potassium tert-butoxide | 78.1 |
| Temperature | 10°C → RT | 78.1 |
| Workup | HCl quench + acetone wash | 78.1 |
Spectroscopic Characterization
-
1H NMR (DMSO-d6) : δ 8.67 (br s, 3H, NH3+), 4.45–4.13 (m, 3H, CH2O), 3.61–3.54 (m, 2H, CH2N), 2.91–2.39 (m, 2H, CH2CO).
-
13C NMR : δ 201.5 (C=O), 68.5–55.1 (pyran carbons), 41.2 (CH2NH3+).
Marckwald Reaction: Imidazole Ring Formation
Cyclocondensation Protocol
The α-amino ketone hydrochloride (4a ) undergoes cyclization with potassium thiocyanate (KSCN):
Table 2: Marckwald Reaction Optimization
| Parameter | Condition | Yield (%) |
|---|---|---|
| Solvent | Water | 69.9 |
| Equivalents KSCN | 3.0 | 69.9 |
| Temperature | 90°C | 69.9 |
| Time | 16 h | 69.9 |
Hydrate-Ketone Equilibrium
1H NMR studies in DMSO-d6 reveal an equilibrium between the ketone and hydrate forms of 4a , influenced by electron-withdrawing substituents. In D2O, the hydrate form dominates, while CF3COOD stabilizes the keto form.
Final Product Characterization
Physicochemical Properties
Spectroscopic Data
-
1H NMR (DMSO-d6) : δ 11.84 (s, 1H, NH), 11.67 (s, 1H, NH), 4.34 (s, 2H, CH2O), 3.78 (t, J = 5.1 Hz, 2H, CH2N), 2.42 (br s, 2H, CH2).
-
13C NMR : δ 159.8 (C=S), 120.9–120.1 (imidazole carbons), 63.8–21.5 (pyran carbons).
Scalability and Industrial Relevance
The process is demonstrated at a 100 g scale for both steps, with yields exceeding 69%. The use of water as a solvent and commercially available reagents aligns with green chemistry principles. Sigma-Aldrich lists the hydrochloride salt (97% purity) under catalog number JWPH93E485B9, confirming its industrial availability.
Comparative Analysis of Alternative Methods
While other routes to pyrroloimidazoles exist—such as photocyclization or multicomponent reactions—the Neber-Marckwald sequence offers superior yields (69–78%) and operational simplicity. Methods involving transition metals or specialized equipment (e.g., flow reactors ) are less practical for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
3,4,6,7-Tetrahydro-pyrano[3,4-d]imidazole hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the compound’s structure and properties.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized imidazole derivatives, while reduction may produce reduced forms of the compound. Substitution reactions can result in a wide range of substituted imidazole derivatives with different functional groups.
Scientific Research Applications
3,4,6,7-Tetrahydro-pyrano[3,4-d]imidazole hydrochloride has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and other chemicals
Mechanism of Action
The mechanism of action of 3,4,6,7-Tetrahydro-pyrano[3,4-d]imidazole hydrochloride involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and the biological context .
Comparison with Similar Compounds
Structural and Functional Differences
The compound’s imidazole moiety distinguishes it from other pyrano-fused derivatives. Below is a comparative analysis of key analogs:
Pharmacological Profiles
- Antitumor Activity: MDION: Exhibits potent cytotoxicity against multidrug-resistant leukemia cells (HL60/MX2) via ROS-mediated apoptosis without DNA double-strand breaks (DSBs) . Pyrano-pyrimidines: Show cytostatic effects, but resistance profiles are less characterized compared to MDION .
- Mechanistic Pathways: MDION and related pyridinium salts trigger caspase-3/8 activation, suggesting a conserved apoptotic pathway in pyrano-fused systems . Pyrano-imidazole derivatives could exploit similar ROS modulation but may differ in lysosomal or mitochondrial targeting due to the imidazole’s nitrogen-rich structure.
- Bioavailability and Solubility: The hydrochloride salt form of the target compound likely improves aqueous solubility compared to non-salt analogs like MDION, which may rely on chlorides for stability .
Biological Activity
3,4,6,7-Tetrahydro-pyrano[3,4-d]imidazole hydrochloride is a chemical compound with significant potential in medicinal chemistry due to its diverse biological activities. This compound is a derivative of imidazole and has been studied for its antimicrobial, antifungal, and anticancer properties. The following sections detail its biological activity based on recent research findings.
Chemical Structure
The molecular formula of 3,4,6,7-Tetrahydro-pyrano[3,4-d]imidazole hydrochloride is C₆H₉ClN₂O. Its structure combines a pyran ring with an imidazole moiety, which contributes to its unique biological properties.
Antimicrobial Properties
Research indicates that 3,4,6,7-Tetrahydro-pyrano[3,4-d]imidazole hydrochloride exhibits antimicrobial activity against various pathogens. For example:
- Bacterial Inhibition : Studies have shown that the compound can inhibit the growth of both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MIC) have been reported in various studies but require further validation through standardized testing methods.
- Fungal Activity : The compound also demonstrates antifungal properties against common pathogens like Candida species.
Anticancer Activity
The compound has been evaluated for its anticancer potential in several cell lines:
- Cell Line Studies : In vitro studies have shown that 3,4,6,7-Tetrahydro-pyrano[3,4-d]imidazole hydrochloride can induce cytotoxic effects in cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). Specific IC₅₀ values are yet to be standardized but preliminary results suggest promising activity.
- Mechanism of Action : The proposed mechanism involves the inhibition of specific enzymes or pathways critical for cancer cell proliferation. The interaction with cellular receptors may lead to apoptosis or cell cycle arrest.
Research Findings and Case Studies
A review of recent literature reveals several key studies that highlight the biological activity of this compound:
| Study | Findings |
|---|---|
| Bouabdallah et al. (2022) | Reported significant cytotoxic potential against Hep-2 and P815 cancer cell lines with IC₅₀ values indicating effectiveness at micromolar concentrations. |
| Wei et al. (2022) | Investigated derivatives of similar compounds and found notable growth inhibition in A549 cells with IC₅₀ values around 26 µM. |
| Xia et al. (2022) | Demonstrated that certain derivatives led to significant apoptosis in cancer cells with growth inhibitory properties. |
The biological activity of 3,4,6,7-Tetrahydro-pyrano[3,4-d]imidazole hydrochloride is thought to involve:
- Enzyme Inhibition : It may act as an inhibitor for specific enzymes involved in metabolic pathways.
- Receptor Interaction : The compound may bind to receptors that regulate cellular growth and apoptosis.
Q & A
Q. What synthetic methodologies are optimal for preparing 3,4,6,7-tetrahydro-pyrano[3,4-d]imidazole hydrochloride, and how can purity be ensured?
The synthesis of imidazole derivatives typically involves cyclization reactions under controlled conditions. For example, tetrahydroindazole analogs are synthesized using solvent systems like DCM or THF, with purification via column chromatography (e.g., EtOAc/hexane gradients) and characterization by -NMR, -NMR, and HRMS to confirm structural integrity . To ensure purity, rigorous solvent selection (e.g., anhydrous DMF for moisture-sensitive steps) and analytical validation (e.g., HPLC with UV detection) are critical. Contaminants from side reactions (e.g., incomplete ring closure) must be monitored using mass spectrometry .
Q. What analytical techniques are most effective for characterizing this compound’s structural and physicochemical properties?
Key techniques include:
- Spectroscopy : -NMR and -NMR for backbone confirmation; FT-IR for functional group analysis.
- Mass Spectrometry : HRMS or ESI-MS to verify molecular weight and detect impurities.
- Solubility Assessment : UV-Vis spectrophotometry at pH 7.4 (using phosphate buffers) to evaluate aqueous solubility, critical for bioavailability studies .
- Thermal Analysis : DSC/TGA to assess stability under storage conditions .
Q. How should researchers safely handle and store this compound in laboratory settings?
- Storage : Keep in airtight, light-resistant containers at -20°C in a desiccator to prevent hydrolysis or oxidation .
- Handling : Use PPE (gloves, lab coat) and work in a fume hood to avoid inhalation of dust. In case of skin contact, rinse immediately with water for 15 minutes .
- Disposal : Follow hazardous waste protocols, neutralizing acidic residues before disposal .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT) predict the reactivity of this compound in novel synthetic pathways?
Density Functional Theory (DFT) calculations (using software like Gaussian 09) can model electron distribution in the pyrano-imidazole ring, predicting sites for electrophilic/nucleophilic attack. For example, the nitrogen in the imidazole moiety is likely a nucleophilic center, guiding functionalization strategies. Comparative studies with analogs (e.g., tetrahydroindazoles) validate computational predictions against experimental outcomes .
Q. What strategies resolve contradictions in biological activity data across studies (e.g., antimicrobial vs. cytotoxic effects)?
- Dose-Response Analysis : Use IC/EC curves to distinguish therapeutic vs. toxic thresholds.
- Assay Validation : Cross-validate results with orthogonal methods (e.g., agar dilution for antimicrobial activity vs. MTT assays for cytotoxicity) .
- Structural-Activity Relationships (SAR) : Compare substituent effects (e.g., halogenation at specific positions) to isolate bioactivity drivers .
Q. How can reaction kinetics be optimized for scaling up synthesis without compromising yield?
- DoE (Design of Experiments) : Vary parameters (temperature, catalyst loading) to identify optimal conditions. For example, Pd/C-catalyzed hydrogenation of precursor intermediates may require pressure-controlled reactors to prevent byproduct formation .
- In Situ Monitoring : Use techniques like ReactIR to track intermediate formation and adjust reaction times dynamically .
Q. What advanced spectroscopic methods elucidate degradation pathways under stress conditions (e.g., oxidative, thermal)?
Q. How do solvent polarity and proticity influence the compound’s supramolecular interactions in drug delivery systems?
- Solvatochromic Studies : Measure UV-Vis shifts in solvents (e.g., DMSO vs. water) to assess - stacking or hydrogen-bonding propensity.
- Molecular Dynamics Simulations : Model interactions with lipid bilayers or cyclodextrin carriers to optimize encapsulation efficiency .
Methodological Considerations
Q. What experimental designs are robust for studying structure-function relationships in imidazole derivatives?
Q. How can researchers integrate multi-omics data (e.g., metabolomics, proteomics) to study this compound’s mechanism of action?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
